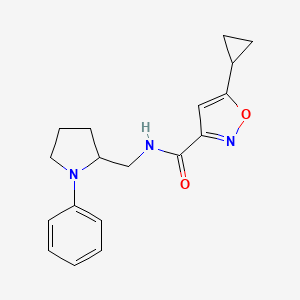

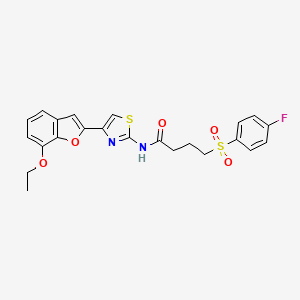

![molecular formula C24H21N3O2S B2606941 N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide CAS No. 941967-61-9](/img/structure/B2606941.png)

N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

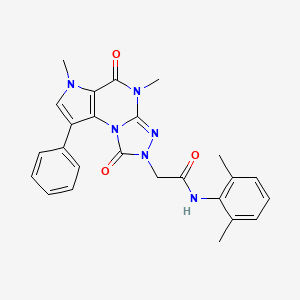

“N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide” is a complex organic compound that belongs to the class of compounds known as thiazolo[4,5-b]pyridines . These compounds are characterized by a fused ring system consisting of a thiazole ring and a pyridine ring .

Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridines often involves the annulation of a pyridine ring to a thiazole or thiazolidine derivative . This results in a bicyclic scaffold with multiple reactive sites, which allows for a wide range of modifications .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a thiazolo[4,5-b]pyridine core, along with ethoxy, pyridin-2-ylmethyl, and cinnamamide substituents .Chemical Reactions Analysis

The chemical reactions involving thiazolo[4,5-b]pyridines can be diverse, depending on the substituents present on the molecule . For instance, the interaction of 2-substituted thiazol-4-ylamines with certain compounds can lead to the formation of 5-(dichloromethyl)thiazolo[4,5-b]pyridin-6-ylmethanones .科学的研究の応用

1. Synthesis and Anticancer Activity

Two new Co(II) complexes containing similar structural features to N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide were synthesized and exhibited potential anticancer activities. Specifically, their cytotoxicity was tested against the human breast cancer cell line MCF 7, showing the potential application of these compounds in cancer treatment research (Vellaiswamy & Ramaswamy, 2017).

2. Antiviral Activity and COVID-19 Research

Compounds structurally related to this compound were designed, synthesized, and characterized, showing antiviral activity. Specifically, their potential as COVID-19 inhibitors was investigated through molecular docking and dynamics simulations against the SARS-CoV-2 main protease, highlighting the significance of these compounds in antiviral research (Alghamdi et al., 2023).

3. Structural Characterization and Hydrogen Bonding Studies

Structural characterization and analysis of hydrogen bonding in mono-hydrobromide salts of compounds closely related to this compound were conducted. This research offers insights into the molecular conformations and intermolecular interactions, providing foundational knowledge for further applications in various scientific fields (Böck et al., 2021).

4. Antimicrobial Activity

Studies on benzothiazole derivatives, which share structural similarities with this compound, have shown significant antimicrobial activities. These compounds were effective against various bacteria and fungi, indicating their potential application in developing new antimicrobial agents (Nam et al., 2010).

5. Thiazole Derivative Synthesis and Antimicrobial Properties

Research into the synthesis of thiazole derivatives and their antimicrobial activities has highlighted the importance of these compounds in addressing bacterial and fungal infections. This work paves the way for the development of new antimicrobial agents and the exploration of their broader applications (Wardkhan et al., 2008).

将来の方向性

The future research directions for thiazolo[4,5-b]pyridines could involve exploring their potential applications in medicinal chemistry, given their broad spectrum of pharmacological activities . Additionally, the development of novel synthetic techniques could enable the creation of new thiazolo[4,5-b]pyridine derivatives with diverse structural modifications .

特性

IUPAC Name |

(E)-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-2-29-20-12-8-13-21-23(20)26-24(30-21)27(17-19-11-6-7-16-25-19)22(28)15-14-18-9-4-3-5-10-18/h3-16H,2,17H2,1H3/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUOHMXRCHOIDC-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

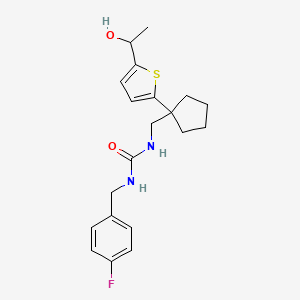

![Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2606860.png)

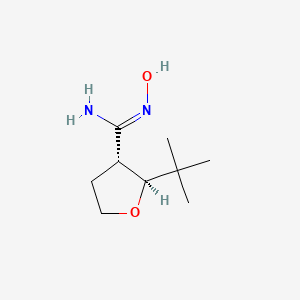

![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)

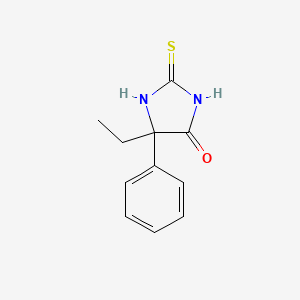

![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)prop-2-en-1-one](/img/structure/B2606876.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2606878.png)

![2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2606879.png)